molecular formula C8H8N2OS B12927325 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one CAS No. 919509-85-6

1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one

Katalognummer: B12927325
CAS-Nummer: 919509-85-6
Molekulargewicht: 180.23 g/mol
InChI-Schlüssel: UDEAWHDVRFIGSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one is a heterocyclic compound that features both imidazole and thiazole rings fused together. This unique structure imparts a range of chemical and biological properties, making it a compound of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiazole and imidazole precursors under specific conditions. For instance, a multicomponent approach can be employed, where N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen are reacted under the catalysis of a PdI2/KI system at 100°C and 20 atm pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Thionyl chloride in dichloromethane at reflux temperature.

Major Products: The major products formed from these reactions include various substituted imidazo[5,1-b]thiazoles, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The molecular targets and pathways involved are still under investigation, but its interaction with DNA and proteins is a key area of focus.

Vergleich Mit ähnlichen Verbindungen

    Imidazo[1,2-a]pyridine: Another fused heterocycle with similar biological activities.

    Thiazolo[5,4-d]pyrimidine: Known for its antimicrobial properties.

    Benzimidazole: Widely studied for its pharmacological properties.

Uniqueness: 1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one stands out due to its unique fusion of imidazole and thiazole rings, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials.

Eigenschaften

CAS-Nummer

919509-85-6

Molekularformel

C8H8N2OS

Molekulargewicht

180.23 g/mol

IUPAC-Name

1-imidazo[5,1-b][1,3]thiazol-2-ylpropan-1-one

InChI

InChI=1S/C8H8N2OS/c1-2-6(11)7-4-10-5-9-3-8(10)12-7/h3-5H,2H2,1H3

InChI-Schlüssel

UDEAWHDVRFIGSU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CN2C=NC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.